Fenoprofen Isopropyl Ester

Description

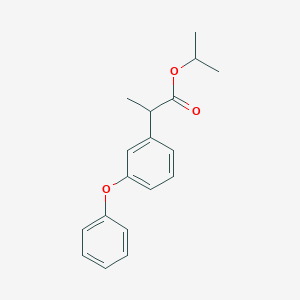

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

propan-2-yl 2-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C18H20O3/c1-13(2)20-18(19)14(3)15-8-7-11-17(12-15)21-16-9-5-4-6-10-16/h4-14H,1-3H3 |

InChI Key |

QHPVDNJUIUHYBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Fenoprofen Isopropyl Ester and Analogous Esters

Direct Esterification and Transesterification Approaches

Direct esterification, a fundamental and widely used method, involves the reaction of fenoprofen (B1672519) with an alcohol, such as isopropanol, in the presence of an acid catalyst. The Fischer esterification is a classic example of this approach. For instance, racemic fenoprofen can be reacted with methanol (B129727) at 40°C for 5 hours to produce fenoprofen methyl ester. researchgate.net Similarly, fenoprofen ethyl ester has been synthesized by reacting fenoprofen with ethanol (B145695) in the presence of thionyl chloride. uobaghdad.edu.iq This method is straightforward but often requires forcing conditions and can be limited by equilibrium constraints.

Transesterification offers an alternative route, where an existing ester of fenoprofen is converted into a different ester by reacting it with an alcohol. This can be particularly useful for synthesizing a variety of fenoprofen esters from a common intermediate. Lipase-catalyzed transesterification has been explored for the synthesis of (S)-naproxen ester prodrugs from racemic 2,2,2-trifluoroethyl naproxen (B1676952) ester, a process that could be conceptually applied to fenoprofen. nih.gov This enzymatic approach can offer high enantioselectivity. nih.gov

Indirect Synthetic Routes via Activated Intermediates

To overcome the limitations of direct esterification, indirect routes involving activated intermediates are frequently employed. These methods enhance the reactivity of the carboxylic acid group of fenoprofen, allowing for milder reaction conditions and often higher yields.

One common strategy is the conversion of fenoprofen into a more reactive acyl derivative. For example, fenoprofen can be reacted with thionyl chloride to form fenoprofen chloride, which is then reacted with an alcohol to yield the desired ester. uobaghdad.edu.iq Another approach involves the use of coupling reagents. Hydroxyalkyl-functionalized ortho-carborane derivatives have been conjugated with fenoprofen using the coupling reagent HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form ester linkages. nih.gov

Benzotriazole chemistry provides another facile method for the activation of carboxylic acids. Fenoprofen can be converted to its N-acylbenzotriazole intermediate, which then readily reacts with alcohols to form esters in high yields. acs.org This method is notable for its ability to tolerate unprotected hydroxyl groups in the carboxylic acid, offering a degree of chemoselectivity. acs.org The synthesis of NSAID benzotriazolides as key intermediates for the preparation of novel NSAID esters has also been reported. srce.hr

Chemoenzymatic and Asymmetric Synthesis for Enantiomeric Control

For profens like fenoprofen, where the (S)-enantiomer is the active form, controlling the stereochemistry during synthesis is crucial. Chemoenzymatic and asymmetric synthesis methods are powerful tools for achieving high enantiomeric purity.

Kinetic Resolution via Biocatalysis (e.g., lipase-catalyzed esterification)

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers of racemic mixtures. This process relies on the stereoselectivity of enzymes, typically lipases, which preferentially catalyze the reaction of one enantiomer over the other.

Lipase-catalyzed esterification of racemic fenoprofen is a common approach. For instance, lipase (B570770) B from Candida antarctica (Novozym 435) has been used to catalyze the enantioselective esterification of racemic fenoprofen. researchgate.net The use of orthoformates as irreversible alcohol donors in this process has been shown to improve the performance of the enantioselective esterification, allowing for the preparation of (S)-fenoprofen in good yield and high optical purity. researchgate.net The enantioselectivity of these reactions can be influenced by the choice of solvent and the nature of the alcohol. researchgate.net

Lipases from various sources, including Carica papaya, have been shown to be effective in the kinetic resolution of profen thioesters. researchgate.netconicet.gov.ar Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov Lipase-catalyzed DKR processes have been developed for profens like naproxen, suprofen, and fenoprofen using Candida rugosa lipase and a racemizing agent. researchgate.netriss.kr

| Enzyme | Substrate | Method | Key Findings | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (Novozym 435) | rac-Fenoprofen | Irreversible esterification with orthoformates | Allows preparation of (S)-fenoprofen in good yield and high optical purity. | researchgate.net |

| Carica papaya lipase (PCPL) | (R,S)-profen thioesters | Enantioselective hydrolysis | Potential biocatalyst for producing (R)- or (S)-profens. | researchgate.net |

| Candida rugosa lipase | (R,S)-Fenoprofen thioester | Dynamic kinetic resolution (DKR) | High yield and optical purity of (S)-fenoprofen. | researchgate.net |

Asymmetric Catalysis in Fenoprofen Ester Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched fenoprofen esters, avoiding the need for resolution of a racemic mixture. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction.

Green Chemistry Approaches in Fenoprofen Ester Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. ijsrst.commdpi.com These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

In the context of fenoprofen ester synthesis, green chemistry can be incorporated in several ways. The use of biocatalysis, as described in the chemoenzymatic section, is inherently a green approach due to the use of renewable catalysts (enzymes) and often milder reaction conditions. researchgate.netmdpi.com

The choice of solvents is another critical aspect of green chemistry. Efforts are being made to replace less desirable solvents like dipolar aprotic solvents with more sustainable alternatives. acs.org For instance, research has shown that reactions can be performed in greener solvents or even under solvent-free conditions. mdpi.comacs.org

A notable green synthesis of fenoprofen has been developed from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid. rsc.org This multi-step synthesis involves a sequence of C-O coupling, isomerizing metathesis, and selective methoxycarbonylation to produce the fenoprofen methyl ester in good yield. rsc.org This process highlights the potential of converting biomass into valuable pharmaceuticals through environmentally conscious synthetic routes. rsc.org

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Lipase-catalyzed kinetic resolution | Renewable catalyst, mild conditions, high selectivity. | researchgate.netmdpi.com |

| Renewable Feedstocks | Synthesis from cardanol (from cashew nut shell liquid) | Utilizes biomass, reduces reliance on fossil fuels. | rsc.org |

| Alternative Solvents | Use of greener solvents or solvent-free conditions | Reduces hazardous waste and environmental impact. | mdpi.comacs.org |

Prodrug Design Principles and Chemical Modification Strategies Applied to Fenoprofen Esters

Conceptual Framework of Prodrugs and Bioreversible Derivatives

Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body through enzymatic or chemical biotransformation. nih.govnih.gov This concept, often referred to as drug latentiation, allows for the modification of a biologically active compound to form a derivative that can overcome specific pharmaceutical challenges. nih.gov The key characteristic of a prodrug is its bioreversible nature, meaning it reverts to the active parent drug in vivo to exert its pharmacological effect. nih.gov

The primary goals of designing prodrugs include:

Enhancing solubility and bioavailability : Modifying a drug to be more water-soluble or more lipid-soluble can improve its absorption. nih.govjetir.org

Improving chemical stability : Protecting a drug from degradation in certain environments, such as the acidic conditions of the stomach, can increase its efficacy. nih.gov

Site-specific delivery : Designing a prodrug to be activated at a specific target site can increase its therapeutic effect and reduce systemic side effects. nih.gov

Masking toxicity and side effects : Temporarily inactivating a drug can reduce issues like gastrointestinal irritation. nih.gov

Improving patient acceptance : Modifying properties like taste or reducing pain on injection can enhance patient compliance. jetir.org

For drugs containing carboxylic acid functional groups, such as fenoprofen (B1672519), the ionized (deprotonated) state at physiological pH can lead to poor absorption due to increased polarity and hydrophilicity. researchgate.net Esterification is a widely used strategy to mask this carboxylic acid group, thereby creating a more lipophilic prodrug that can more easily cross biological membranes. jetir.orgresearchgate.net

Rational Design of Fenoprofen Esters for Targeted Chemical Properties

The design of fenoprofen esters is a deliberate process aimed at optimizing the drug's properties for better therapeutic outcomes. By converting the carboxylic acid group of fenoprofen into an ester, researchers can systematically alter its physicochemical characteristics.

Modulating Lipophilicity and Permeability through Esterification

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical factor influencing a drug's absorption and distribution. nih.gov Esterification of fenoprofen, including the formation of fenoprofen isopropyl ester, is a key strategy to increase its lipophilicity. jetir.orgorientjchem.org The carboxylic acid group in fenoprofen is hydrophilic and can hinder its passage through lipid-rich biological membranes. researchgate.net By replacing the acidic proton with an alkyl group, such as an isopropyl group, the resulting ester becomes more lipophilic. jetir.org

This increased lipophilicity can lead to:

Enhanced membrane permeability : More lipophilic compounds can more readily diffuse across the lipid bilayers of cell membranes, such as those lining the gastrointestinal tract. nih.gov

Improved oral bioavailability : By increasing absorption from the gut, the amount of active drug reaching the systemic circulation can be increased. researchgate.net

The choice of the ester group allows for fine-tuning of the molecule's lipophilicity. For example, the isopropyl ester of a drug has been shown to be more stable than the methyl ester under various pH conditions. nih.gov This highlights how the structure of the alcohol moiety in the ester significantly influences the prodrug's properties. doi.org The relationship between lipophilicity and permeability is a cornerstone of prodrug design for NSAIDs. nih.gov

Enhancing Chemical Stability in Specific Environments

A significant challenge for many drugs is maintaining their chemical integrity in different physiological environments. For orally administered NSAIDs, the acidic environment of the stomach can be problematic. Esterification of the carboxylic acid group in fenoprofen can protect the parent drug from degradation in the stomach. jetir.org

The stability of an ester prodrug is crucial; it must be stable enough to pass through the intended absorption site but labile enough to be hydrolyzed back to the active parent drug by enzymes in the body. philadelphia.edu.jo The rate of hydrolysis can be influenced by the steric and electronic properties of the alcohol group used in the ester. jetir.org For instance, certain simple alkyl esters have demonstrated considerable stability in acidic conditions, which is beneficial for oral administration. jetir.org Research on various ester prodrugs has shown that they can be designed to be stable in gastric fluid while being susceptible to hydrolysis by plasma enzymes. doi.orgnih.gov This differential stability is a key aspect of rational prodrug design.

Ester Linkages in Prodrug Design: Emphasis on Isopropyl Moiety

Ester linkages are one of the most common and successful strategies in prodrug design, particularly for drugs containing carboxylic acid or hydroxyl groups. jetir.org This is largely due to the ubiquitous presence of esterase enzymes in the body, which can efficiently hydrolyze the ester bond to release the active drug. jetir.org The versatility of esterification allows for the creation of derivatives with a wide range of hydrophilic or lipophilic properties. jetir.org

The isopropyl moiety, when used to form an ester with a carboxylic acid drug like fenoprofen, offers specific advantages. The isopropyl group is a relatively small, branched alkyl group that can increase the lipophilicity of the parent molecule. orientjchem.org This increased lipophilicity can enhance the drug's ability to cross biological membranes. nih.gov

Studies on other ester prodrugs have highlighted the favorable properties of the isopropyl ester. For example, the isopropyl ester of latanoprost (B1674536) is a highly lipophilic prodrug that is effectively hydrolyzed by corneal esterases to its active form. orientjchem.org In another study, the isopropyl ester of a different compound was found to be more stable across a range of pH values compared to its methyl ester counterpart. nih.gov This suggests that the steric hindrance provided by the branched isopropyl group can contribute to greater chemical stability, preventing premature hydrolysis. jetir.org

Conjugation and Polymeric Systems Incorporating Fenoprofen Esters

Conjugating fenoprofen esters to macromolecules, such as polymers, is an advanced prodrug strategy aimed at achieving controlled or targeted drug delivery. Polymeric drug delivery systems can improve the solubility of hydrophobic drugs, prolong their circulation time, and reduce non-specific toxicity.

Research has been conducted on the synthesis of polymer-fenoprofen conjugates. nih.gov In these systems, fenoprofen is covalently linked to a polymer backbone, often through an ester bond. nih.govnih.gov The release of fenoprofen from the polymer is then dependent on the hydrolysis of this ester linkage. nih.gov

One study described the synthesis of conjugates where fenoprofen was attached to poly[alpha,beta-(N-2-hydroxyethyl-DL-aspartamide)] (PHEA). nih.govnih.gov The kinetics of fenoprofen release from this conjugate were studied in various aqueous buffer solutions and simulated gastric and intestinal fluids. nih.gov The results showed that the hydrolysis of the ester bond followed pseudo-first-order kinetics, and the release of fenoprofen was minimal in simulated gastric and intestinal fluids over a 12-hour period. nih.gov This indicates that such polymeric systems could potentially be used for controlled-release applications.

The design of these conjugates can be varied by changing the type of covalent bond, the type and length of any spacer molecules used, and the amount of drug loaded onto the polymer. nih.gov This flexibility allows for the development of sophisticated drug delivery systems tailored to specific therapeutic needs.

Amino Acid Ester Conjugates of Fenoprofen: Design and Implications

The conjugation of drugs with amino acids to form ester or amide prodrugs is a promising approach to improve their pharmacokinetic properties. ijpsjournal.commdpi.com Amino acids are natural, biocompatible molecules that can be recognized by transporters in the body, potentially facilitating drug absorption. mdpi.com

The general strategy involves linking the carboxylic acid group of a drug like fenoprofen to the amino group of an amino acid via an amide bond, and then esterifying the carboxylic group of the amino acid. nih.gov Alternatively, the carboxylic acid of fenoprofen can be directly esterified with a hydroxyl-containing amino acid.

Studies on other NSAIDs have demonstrated the potential of this approach. For example, derivatives of ibuprofen, ketoprofen (B1673614), and naproxen (B1676952) have been synthesized by connecting them to amino acids like L-proline, L-tyrosine, and beta-alanine (B559535) through an amide bond, with the amino acid's carboxylic group then being esterified. nih.gov These conjugates were found to be more potent anti-inflammatory agents than the parent drugs. nih.gov

Bioconversion and Metabolic Fate of Fenoprofen Esters in Preclinical Models

Chemical and Enzymatic Hydrolysis Kinetics in Biological Mimics

The conversion of fenoprofen (B1672519) isopropyl ester to its active form, fenoprofen, is primarily initiated by hydrolysis. This process has been investigated in various biological mimics to understand its rate and the factors influencing it.

The stability and hydrolysis rate of ester prodrugs are significantly influenced by pH and the presence of specific enzymes. Generally, ester hydrolysis can occur chemically, with the rate being dependent on pH. For many esters, the rate of hydrolysis increases in both acidic and alkaline conditions. Studies on meropenem (B701) prodrugs, for example, have demonstrated that their stability in aqueous solutions is pH-dependent, with the primary degradation product being the parent compound at physiological pH (6.0 and 7.4). nih.gov

Enzymatic hydrolysis, mediated by esterases, is the predominant pathway for the activation of many ester prodrugs in the body. nih.gov These enzymes exhibit a degree of substrate specificity, which can be influenced by the structure of both the alcohol and the carboxylic acid moieties of the ester. While specific studies on the enzyme specificity for fenoprofen isopropyl ester are lacking, research on other 2-arylpropionic acid esters has shown that various esterases can hydrolyze these compounds. For example, an engineered esterase from Bacillus subtilis has demonstrated the ability to enantioselectively hydrolyze naproxen (B1676952) esters. mdpi.com It is plausible that similar esterases present in plasma and tissues would be responsible for the hydrolysis of this compound.

Chiral Inversion Mechanisms of Arylpropionic Acid Esters in Animal Systems

Fenoprofen, like other 2-arylpropionic acids, is a chiral compound, existing as R-(-)- and S-(+)-enantiomers. The S-(+)-enantiomer is responsible for the therapeutic anti-inflammatory activity. A significant metabolic process for this class of drugs is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer. This process effectively doubles the potential therapeutic dose of the active form from a racemic mixture.

This metabolic chiral inversion is a well-documented phenomenon for fenoprofen in various animal species, including cats and guinea pigs. researchgate.netnih.gov In cats, the percentage of chiral inversion of R-(-)-fenoprofen after intravenous administration was found to be approximately 93.20%. nih.gov Studies in guinea pigs pretreated with clofibrate, a hypolipidemic agent, showed an increased chiral inversion of (R)-fenoprofen to the pharmacologically active (S)-fenoprofen. nih.gov The mechanism of this inversion involves the formation of a coenzyme A (CoA) thioester of the R-enantiomer, which then undergoes epimerization to the S-enantiomer's CoA thioester, followed by hydrolysis to release the active S-(+)-fenoprofen.

While this process is well-established for the parent drug, it is presumed that after the hydrolysis of this compound to fenoprofen, the resulting R-(-)-fenoprofen would follow the same chiral inversion pathway.

| Animal Model | Percentage of Chiral Inversion (%) | Reference |

|---|---|---|

| Cats | 93.20 ± 13.70 | nih.gov |

Pharmacokinetic Investigations of Fenoprofen Ester Derivatives in Animal Models (e.g., rats, sheep, cats)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific pharmacokinetic data for this compound is scarce, information on the parent compound and other isopropyl ester drugs in preclinical models can offer predictive insights.

Esterification of a parent drug is a common strategy to enhance its lipophilicity and, consequently, its absorption. It is expected that this compound would be more readily absorbed than the parent fenoprofen. Following absorption, the prodrug would be distributed throughout the body, where it would be subject to hydrolysis in the blood and various tissues.

Studies on fenofibrate (B1672516), an isopropyl ester, in rats, guinea pigs, and dogs have shown that after oral administration, the drug is distributed to various tissues, with the highest concentrations found in the organs of absorption and elimination, such as the gut, liver, and kidneys. nih.gov A similar distribution pattern would be anticipated for this compound, with subsequent hydrolysis releasing fenoprofen into the systemic circulation. The parent drug, fenoprofen, is known to be highly bound to plasma proteins (approximately 99%), which influences its distribution. drugbank.comdrugs.com

Following hydrolysis of the ester and any subsequent metabolism of the parent compound, the resulting metabolites are eliminated from the body. For fenoprofen, the primary route of excretion is via the urine. nih.gov The major urinary metabolites are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugs.com It is estimated that about 90% of a single oral dose of fenoprofen is eliminated within 24 hours in these conjugated forms. drugbank.comdrugs.com

In a study on the metabolism and disposition of fenofibrate in rats, guinea pigs, and dogs, the primary route of excretion varied between species. In rats and guinea pigs, a significant portion of the dose was excreted in the urine, while in dogs, the majority was found in the feces. nih.gov In all three species, the urinary metabolites were products of ester hydrolysis. nih.gov Given that fenoprofen is primarily cleared renally, it is expected that the metabolites of this compound, following its conversion to fenoprofen, would also be predominantly excreted in the urine as glucuronide conjugates.

| Metabolite | Reference |

|---|---|

| Fenoprofen glucuronide | drugs.com |

| 4'-Hydroxyfenoprofen glucuronide | drugs.com |

Role of Esterases in Bioreversion of this compound

The bioconversion of this compound, a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen, is a critical step in its metabolic activation. This process is primarily mediated by esterases, a diverse group of enzymes responsible for the hydrolysis of ester-containing compounds. In preclinical models, particularly rodents, the liver is the principal site of this metabolic activity due to its high concentration of carboxylesterases.

Carboxylesterases (CEs) are the main family of esterases involved in the hydrolysis of a wide array of ester-containing drugs. These enzymes efficiently catalyze the cleavage of the ester bond in this compound, releasing the active therapeutic agent, fenoprofen, and isopropanol. Preclinical studies utilizing rat liver microsomes have been instrumental in elucidating the metabolic pathways of various drugs, including NSAIDs. While direct studies on this compound are not extensively available in published literature, the wealth of data on the metabolism of fenoprofen and other ester prodrugs in these models provides a strong basis for understanding its metabolic fate.

Research has consistently shown that rat liver microsomes possess a high capacity for hydrolyzing ester linkages. This is attributed to the high expression levels and broad substrate specificity of carboxylesterases in this species. The enzymatic reaction involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group in this compound. This leads to the formation of an acyl-enzyme intermediate and the release of isopropanol. Subsequently, the acyl-enzyme intermediate is hydrolyzed, releasing the active fenoprofen and regenerating the free enzyme.

The table below summarizes the key enzymes and processes involved in the bioreversion of ester-based prodrugs in preclinical models, which is directly applicable to the metabolic fate of this compound.

| Enzyme Family | Primary Subcellular Location | Role in Metabolism | Preclinical Model Relevance |

| Carboxylesterases (CEs) | Endoplasmic Reticulum (Liver) | Hydrolysis of ester bonds | High esterase activity in rat liver microsomes makes it a key model for studying the bioconversion of ester prodrugs. |

Detailed Research Findings

Although specific data tables for the bioconversion of this compound are not available in the reviewed literature, the following points summarize the established principles from preclinical studies on fenoprofen and other ester prodrugs that are relevant to its metabolism:

High Esterase Activity in Rat Liver: Preclinical studies have firmly established that rat liver microsomes exhibit robust esterase activity, making them a standard model for investigating the metabolism of ester-containing compounds.

Carboxylesterase-Mediated Hydrolysis: The bioconversion of ester prodrugs is predominantly carried out by carboxylesterases, which are abundant in the liver.

Metabolic Activation: The hydrolysis of the ester prodrug is a critical activation step, releasing the pharmacologically active carboxylic acid, in this case, fenoprofen.

Structure Activity Relationship Sar and Computational Studies of Fenoprofen Isopropyl Ester

Correlating Ester Structure with Bioreversion Kinetics

The therapeutic efficacy of a prodrug like fenoprofen (B1672519) isopropyl ester is fundamentally dependent on its bioreversion—the chemical or enzymatic hydrolysis of the ester bond to release the active parent drug, fenoprofen. The kinetics of this process are intricately linked to the structure of the ester moiety.

The bioreversion of simple alkyl esters of NSAIDs is predominantly mediated by carboxylesterase enzymes found in the liver, plasma, and other tissues. The rate of this hydrolysis is governed by several factors inherent to the ester's structure, including steric hindrance and electronic properties. While specific kinetic data for fenoprofen isopropyl ester is not extensively detailed in publicly available literature, established principles of chemical and enzymatic hydrolysis allow for a correlative analysis.

The alkaline hydrolysis of esters, which can serve as a proxy for understanding some aspects of enzymatic cleavage, is known to follow second-order kinetics. chemrxiv.org The rate is sensitive to the steric bulk of the alcohol group; as the size of the alkyl group increases (e.g., from methyl to ethyl to isopropyl), the accessibility of the carbonyl carbon to a nucleophilic attack (either by a hydroxide (B78521) ion or an enzymatic serine residue) decreases. This steric hindrance generally leads to a slower rate of hydrolysis. Therefore, the isopropyl ester of fenoprofen would be expected to be more stable against spontaneous chemical hydrolysis and have a different enzymatic hydrolysis rate compared to less bulky methyl or ethyl esters.

Studies on other NSAID esters confirm this principle. For instance, research on various ester prodrugs has shown that the structure of the ester group is a critical determinant of hydrolysis rates in plasma. openmedicinalchemistryjournal.com The stability of ester prodrugs in acidic conditions (like the stomach) is a key design feature to minimize local irritation, with significant hydrolysis occurring only after absorption or in the neutral pH of human plasma. researchgate.net The hydrolysis of a fenoprofen-polymer conjugate, a more complex system, was found to be negligible in simulated gastric and intestinal fluids but proceeded via pseudo-first-order kinetics in buffered solutions, highlighting the importance of the local environment and pH. nih.gov

| Ester Moiety | Relative Steric Hindrance | Expected Relative Rate of Hydrolysis | Rationale |

| Methyl | Low | Fastest | Minimal steric hindrance allows for easier access to the carbonyl carbon by esterase enzymes. |

| Ethyl | Moderate | Intermediate | Increased steric bulk compared to methyl, slightly slowing the rate of enzymatic attack. |

| Isopropyl | High | Slow | The branched structure significantly increases steric hindrance, reducing the rate of hydrolysis compared to straight-chain esters. |

| tert-Butyl | Very High | Slowest | The bulky tert-butyl group provides the most significant steric shield, leading to very slow or negligible hydrolysis rates. |

This table presents a conceptual correlation based on general principles of chemical kinetics and steric effects. Actual enzymatic hydrolysis rates can vary based on specific enzyme-substrate interactions.

Influence of Isopropyl Moiety on Molecular Interactions and Prodrug Performance

The selection of the isopropyl group as the esterifying moiety is a deliberate choice aimed at optimizing the performance of fenoprofen as a prodrug. This single functional group modification profoundly influences the molecule's physicochemical properties and its subsequent interactions within a biological system.

The primary and most significant change is the masking of the highly polar carboxylic acid. This transformation converts an acidic drug into a neutral, more lipophilic entity. The increased lipophilicity enhances the molecule's ability to permeate biological membranes, such as the gastrointestinal lining and cell membranes, which can potentially improve oral absorption. researchgate.net This strategy is common for NSAIDs, where prodrugs are designed to bypass direct contact with the gastric mucosa, thereby reducing the incidence of gastrointestinal irritation and ulceration—a common side effect associated with the free acid form. openmedicinalchemistryjournal.comresearchgate.net Studies on ibuprofenates of isopropyl amino acid esters similarly demonstrated that such modifications alter hydrophobicity, a key parameter for predicting drug partitioning in biological systems. mdpi.com

The performance of an NSAID prodrug is often measured by its ability to deliver the active drug to the systemic circulation while minimizing local side effects. The isopropyl ester of fenoprofen is designed to be stable in the acidic environment of the stomach and undergo hydrolysis by plasma or tissue esterases post-absorption to release fenoprofen. researchgate.net This targeted release mechanism is central to its improved therapeutic profile. The size and shape of the isopropyl group provide a balance between sufficient stability to prevent premature hydrolysis and adequate reactivity to allow for efficient enzymatic conversion in the desired biological compartment.

| Property | Fenoprofen (Parent Drug) | This compound (Prodrug) | Influence of Isopropyl Moiety |

| Chemical Nature | Acidic | Neutral | Masking of the free carboxylic acid group. |

| Polarity | High | Low | Increases non-polar character of the molecule. |

| Lipophilicity (log P) | Lower | Higher | Enhances partitioning into lipid environments and membranes. |

| Water Solubility | Higher (as salt) | Lower | Decreased solubility in aqueous media. |

| Primary Prodrug Goal | N/A | Reduced Gastric Irritation | Prevents direct contact of the acidic group with the stomach lining. openmedicinalchemistryjournal.com |

| Bioreversion Site | N/A | Plasma, Liver, Tissues | Designed for post-absorption enzymatic hydrolysis. |

Computational Modeling and Molecular Dynamics Simulations of Ester-Enzyme Interactions

While direct experimental data on the interaction between this compound and specific enzymes are scarce, computational methods provide a powerful framework for predicting and analyzing these molecular events. nih.gov Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing how a prodrug binds to a metabolizing enzyme and the subsequent conformational changes that lead to its cleavage.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a human carboxylesterase). mdpi.com A hypothetical docking study would involve:

Preparation: Obtaining the 3D crystal structure of a relevant human esterase (e.g., hCE1 or hCE2) and building a computationally optimized 3D model of this compound.

Docking Simulation: Placing the this compound molecule into the enzyme's active site using a specialized software algorithm. The program samples numerous possible binding poses and orientations.

Scoring and Analysis: Each pose is assigned a score based on a function that estimates the binding free energy. The lowest energy poses are considered the most likely. Analysis of these poses would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the prodrug and amino acid residues in the enzyme's catalytic pocket. This could elucidate why the isopropyl ester is a suitable or unsuitable substrate for a particular esterase.

Molecular Dynamics (MD) Simulations: MD simulations extend the static picture from docking by simulating the movement of atoms in the enzyme-prodrug complex over time. nih.govdntb.gov.ua An MD simulation would provide deeper insights into:

Binding Stability: Confirming whether the binding pose predicted by docking is stable over a period of nanoseconds.

Conformational Changes: Observing how the enzyme and the prodrug adjust their shapes to achieve an optimal fit for catalysis.

Solvent Effects: Understanding the role of water molecules within the active site during the binding and hydrolysis process.

For instance, a simulation could track the distance between the serine residue in the esterase's catalytic triad (B1167595) and the carbonyl carbon of the ester, providing a dynamic view of the nucleophilic attack that initiates hydrolysis. mdpi.com Such simulations have been successfully used to investigate the enantioselective degradation of other esters by esterases and to guide the rational design of enzymes for industrial applications. mdpi.commdpi.com Although specific MD studies for this compound have not been published, the methodology represents a state-of-the-art approach to understanding the molecular basis of its bioreversion.

| Computational Step | Objective | Key Information Gained |

| 1. Homology Modeling | Generate a 3D structure of the target human esterase if a crystal structure is unavailable. | A reliable 3D protein model for subsequent simulations. |

| 2. Ligand Preparation | Create an energy-minimized 3D model of this compound. | An accurate representation of the prodrug's shape and charge distribution. |

| 3. Molecular Docking | Predict the most stable binding pose of the prodrug within the enzyme's active site. | Binding affinity score, orientation, and key intermolecular interactions (e.g., hydrophobic, hydrogen bonds). mdpi.com |

| 4. Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-prodrug complex in a solvated environment. | Stability of the binding pose, conformational flexibility, role of water, and pathways for substrate entry and product exit. researchgate.net |

| 5. Free Energy Calculation | Quantify the binding affinity more accurately than docking scores. | A precise estimation of the binding free energy (ΔG), indicating the strength of the interaction. |

Future Perspectives in Fenoprofen Ester Research

Development of Next-Generation Prodrug Systems Based on Esterification

The esterification of fenoprofen (B1672519) to form prodrugs like fenoprofen isopropyl ester represents a foundational strategy to mitigate gastrointestinal side effects associated with the parent drug. ijpsr.comnih.gov Future research is focused on creating next-generation prodrug systems that offer more than just masking the acidic group of the nonsteroidal anti-inflammatory drug (NSAID). The goal is to design sophisticated systems that provide targeted drug delivery, controlled release, and improved pharmacokinetic profiles.

One promising area is the development of mutual prodrugs , where fenoprofen is co-valently linked to another pharmacologically active agent through an ester bond. ijpsr.com This approach can offer synergistic effects or a broader spectrum of activity. For instance, a mutual prodrug of fenoprofen and a gastroprotective agent could provide anti-inflammatory relief while actively shielding the gastric mucosa.

Another avenue of exploration involves carrier-linked prodrugs , where fenoprofen is attached to a carrier moiety, such as polymers or lipids, via an ester linkage. nih.gov These systems can be engineered to release the active drug in response to specific physiological triggers, such as pH changes in different parts of the gastrointestinal tract or the presence of certain enzymes. For example, amylose-based ester prodrugs have been investigated for colon-targeted release of NSAIDs. researchgate.netfigshare.com This strategy could be adapted for fenoprofen to ensure its release in the lower intestine, thereby minimizing contact with the stomach lining.

The design of these advanced prodrug systems will rely on a deep understanding of the enzymatic and chemical hydrolysis of the ester bond in various biological compartments. The rate of hydrolysis is a critical factor that dictates the release kinetics of fenoprofen. Researchers are investigating various esterase enzymes and their substrate specificity to tailor the lability of the fenoprofen ester bond for optimal drug release profiles.

The following table summarizes potential next-generation fenoprofen ester prodrug systems:

| Prodrug System Type | Carrier/Linked Moiety Example | Potential Advantage |

| Mutual Prodrug | Gastroprotective Agent | Synergistic therapeutic effect |

| Carrier-Linked Prodrug (Polymeric) | Amylose, Dextran | Colon-targeted delivery |

| Carrier-Linked Prodrug (Lipidic) | Liposomes, Nanoparticles | Improved bioavailability and targeted delivery |

These innovative prodrug strategies hold the potential to significantly enhance the therapeutic index of fenoprofen, offering patients effective pain and inflammation relief with a reduced risk of adverse effects.

Advancements in Stereoselective Synthesis of Fenoprofen Isopropyl Esters

Fenoprofen, like other 2-arylpropionic acid NSAIDs, possesses a chiral center, with the (S)-enantiomer being responsible for the majority of the desired anti-inflammatory activity. nih.gov Consequently, the stereoselective synthesis of this compound is of paramount importance to produce enantiomerically pure forms of the drug, which can lead to improved efficacy and a better safety profile.

Future advancements in this area are likely to focus on the development of more efficient and scalable catalytic methods. While classical resolution techniques have been employed, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. ethz.ch Therefore, modern approaches such as asymmetric synthesis and dynamic kinetic resolution (DKR) are at the forefront of research. rsc.orgmdpi.com

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful tool for establishing the stereocenter in high enantiomeric excess. nih.gov Research into novel chiral catalysts, particularly those based on transition metals like ruthenium and rhodium complexed with chiral ligands, is expected to yield more active and selective systems for the synthesis of (S)-fenoprofen and its esters.

Enzymatic kinetic resolution using lipases is another well-established and environmentally friendly method for resolving racemic mixtures of NSAIDs and their esters. mdpi.com Lipases can selectively catalyze the esterification or hydrolysis of one enantiomer, leaving the other unreacted. Future work in this area will likely involve the discovery and engineering of novel lipases with enhanced activity and selectivity towards fenoprofen and its esters. The combination of enzymatic resolution with in situ racemization of the unwanted enantiomer, known as dynamic kinetic resolution , offers the potential for a theoretical yield of 100% of the desired (S)-ester. mdpi.com

The table below outlines key stereoselective synthesis strategies and their potential for future development:

| Synthesis Strategy | Key Features | Future Research Focus |

| Asymmetric Hydrogenation | Use of chiral metal catalysts to create the desired stereocenter from a prochiral substrate. | Development of more efficient and selective catalysts. |

| Enzymatic Kinetic Resolution | Lipase-catalyzed selective reaction of one enantiomer. | Discovery and engineering of novel lipases; process optimization. |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution with in situ racemization of the undesired enantiomer. | Development of compatible racemization catalysts and reaction conditions. |

The continuous refinement of these stereoselective synthetic methods will be crucial for the cost-effective production of enantiomerically pure this compound, ultimately benefiting patients by providing a more potent and safer therapeutic agent.

Innovative Analytical Methodologies for Fenoprofen Esters in Complex Biological Matrices

The accurate and sensitive quantification of this compound and its parent compound, fenoprofen, in complex biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic studies, therapeutic drug monitoring, and doping control. nih.govnih.gov Future research in this domain will focus on developing more rapid, sensitive, and high-throughput analytical methods.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites. semanticscholar.org Innovations in this area are geared towards enhancing sensitivity to detect ever-lower concentrations of the analyte, which is particularly important for tracking the fate of prodrugs in the body. researchgate.net The development of novel ionization sources and mass analyzers will contribute to achieving lower limits of detection (LOD) and quantification (LOQ).

Sample preparation remains a critical and often time-consuming step in bioanalysis. nih.gov Future methodologies will likely incorporate advanced and automated sample preparation techniques to improve efficiency and reduce matrix effects. Solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are miniaturized techniques that offer high enrichment factors and reduced solvent consumption. The development of novel sorbent materials for these techniques, tailored for the specific extraction of fenoprofen and its esters, will be a key area of research.

Furthermore, there is a growing interest in methods that allow for the direct analysis of samples with minimal preparation. Techniques such as dried blood spot (DBS) analysis coupled with LC-MS/MS offer a minimally invasive sampling method and improved analyte stability. semanticscholar.org The application of such methods to the analysis of fenoprofen esters could simplify clinical studies and broaden the scope of therapeutic monitoring.

The following table summarizes emerging analytical techniques for the determination of fenoprofen esters in biological matrices:

| Analytical Technique | Key Advantages | Future Developments |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High sensitivity, selectivity, and speed. | Miniaturization, improved ionization techniques. |

| Solid-Phase Microextraction (SPME) | High enrichment factor, solvent-free or low solvent consumption. | Development of novel selective sorbents. |

| Liquid-Phase Microextraction (LPME) | Simplicity, low cost, and high enrichment. | Automation and high-throughput applications. |

| Dried Blood Spot (DBS) Analysis | Minimally invasive, improved analyte stability, ease of storage and transport. | Method validation for fenoprofen esters and correlation with plasma concentrations. |

The continuous evolution of these analytical methodologies will provide researchers and clinicians with more powerful tools to study the disposition of this compound in the body, leading to a better understanding of its therapeutic effects and the optimization of its clinical use.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Fenoprofen Isopropyl Ester with high purity?

- Methodological Answer : Synthesis typically involves esterification of fenoprofen acid with isopropyl alcohol under acidic catalysis. A procedure analogous to L-Tyrosine isopropyl ester synthesis ( ) can be adapted: reflux fenoprofen with isopropyl alcohol and concentrated sulfuric acid, followed by neutralization (e.g., ammonia), filtration, and crystallization. Purity is validated via NMR (¹H/¹³C), HRMS, and melting point analysis. Ensure stoichiometric control of reagents to minimize unreacted starting materials .

Q. How can the identity and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H NMR : Verify esterification via shifts in the isopropyl group (δ ~5.0 ppm, heptet) and absence of carboxylic acid protons.

- HPLC/LC-MS : Assess purity (>98%) and detect impurities (e.g., residual fenoprofen acid or diastereomers).

- X-ray crystallography (if crystalline): Resolve molecular conformation and hydrogen-bonding patterns, as demonstrated for L-Tyrosine isopropyl ester .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Prioritize aprotic solvents like DMSO or DMF for stock solutions (≥20 mg/mL), as seen in fluprostenol isopropyl ester studies ( ). For biological assays, dilute stock solutions to minimize solvent concentrations (e.g., <1% DMSO in cell cultures) .

Advanced Research Questions

Q. How can contradictions in chromatographic enantioseparation data be resolved when using cellulose-based stationary phases?

- Methodological Answer : Contradictions often arise from mobile phase composition or isotherm nonlinearity. Use competitive Langmuir isotherm models ( ) to quantify enantiomer binding. Validate via peak-fitting simulations and adjust mobile phase ratios (e.g., 2-propanol/hexane/acetic acid) to optimize resolution. Monitor capacity factor (k') sensitivity to feed concentration fluctuations .

Q. What strategies are effective for determining drug-protein binding constants (e.g., Fenoprofen-BSA) using electrochemical sensors?

- Methodological Answer : Employ affinity voltammetry (e.g., ADSPV or ACV) to monitor peak potential shifts upon BSA interaction. Calculate binding constants via nonlinear regression of ΔE vs. [BSA] data. For reproducibility, ensure sensor standardization (e.g., in-situ mercury film electrodes) and validate against SPR or ITC results .

Q. How should stability studies be designed to evaluate this compound under pharmaceutical storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:

- Thermal stability : Incubate at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Photostability : Expose to UV-Vis light (1.2 million lux-hours) and assess isomerization or ester hydrolysis.

- Excipient compatibility : Co-formulate with lipids (e.g., in intravenous emulsions) and track chemical stability via NMR, as shown for ketorolac isopropyl ester .

Methodological Challenges & Data Interpretation

Q. How can hydrogen-bonding networks in this compound crystals influence its physicochemical properties?

- Methodological Answer : Single-crystal X-ray diffraction ( ) reveals intermolecular interactions (e.g., O–H⋯N or N–H⋯O bonds) that stabilize crystal packing. Compare torsion angles (e.g., C–C–C–O) to predict solubility and melting behavior. For amorphous forms, use FTIR/Raman spectroscopy to detect H-bonding variability .

Q. What experimental controls are critical when analyzing chiral impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.